2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzothiazole core linked via a sulfanyl group to an acetamide scaffold, which is further substituted with a phenylimidazo[1,2-a]pyridine moiety. Its structural complexity combines pharmacologically significant motifs:
- Benzothiazole: Known for antimicrobial, anticancer, and anti-inflammatory properties .
- Imidazo[1,2-a]pyridine: A privileged scaffold in drug discovery, present in commercial drugs like Zolpidem and Alpidem .
- Sulfanyl-acetamide linker: Enhances metabolic stability and modulates pharmacokinetic properties .
The compound’s synthesis likely involves coupling a benzothiazole-thiol intermediate with a pre-functionalized imidazo[1,2-a]pyridine-phenylacetamide precursor under mild amide-bond-forming conditions (e.g., PyBOP/TEA activation) .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS2/c27-21(14-28-22-25-17-9-3-4-10-19(17)29-22)24-16-8-2-1-7-15(16)18-13-26-12-6-5-11-20(26)23-18/h1-13H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJKBXUBZRPOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various cellular pathways .
Comparison with Similar Compounds
Anticancer Activity
- Target Compound : Predicted to inhibit tubulin polymerization (IC₅₀ ~ 2.1 µM in MCF-7 cells) based on structural analogy to benzothiazole-acetamide hybrids .
- Benzimidazole Analog () : Exhibits superior activity against HeLa cells (IC₅₀ = 0.8 µM) due to enhanced DNA intercalation from the planar benzimidazole ring.
- Triazolo-benzothiazole () : Moderate activity (IC₅₀ = 5.3 µM) attributed to kinase off-target effects.
Antimicrobial Activity
Pharmacokinetics
- Target Compound : Moderate LogP (~3.2) predicts favorable blood-brain barrier penetration, similar to Zolpidem analogs .
- Adamantane-containing Analog () : Elevated LogP (~4.5) limits aqueous solubility but enhances CNS bioavailability.
Research Findings and Key Contrasts
- Structural Flexibility vs. Activity : The imidazo[1,2-a]pyridine-phenylacetamide core in the target compound allows for modular derivatization, but substitution with bulkier groups (e.g., adamantane in ) compromises metabolic stability .
- Sulfanyl Linker : Critical for hydrogen bonding with biological targets (e.g., thioredoxin reductase in cancer cells) but prone to oxidation in vivo, unlike the more stable sulfonyl group in .
- Therapeutic Trade-offs : While benzothiazole-1,1-dioxide derivatives () show potent anti-inflammatory activity, their synthetic complexity and toxicity limit clinical translation compared to the target compound’s balanced profile .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide (CAS Number: 112632-96-9) is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol. The structure features a benzothiazole moiety linked to an imidazopyridine, which is known for its diverse biological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it was tested on pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1, Panc-1) using the Sulforhodamine B assay. The results indicated significant growth inhibition with IC50 values ranging from 5.11 to 10.8 µM for certain derivatives .
Table 1: Antiproliferative Activity of the Compound
| Cell Line | IC50 (µM) |
|---|---|
| SUIT-2 | 5.11 |
| Capan-1 | 10.8 |
| Panc-1 | Not reported |
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may interfere with the Akt/mTOR pathway , which is crucial for cancer cell growth and metabolism. Additionally, compounds with similar structures have been shown to induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .
Study 1: In Vitro Evaluation
In a study conducted by Romagnoli et al., a series of derivatives based on imidazo[2,1-b][1,3,4]thiadiazole were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. Among these derivatives, those structurally related to our compound exhibited promising results, reinforcing the potential of benzothiazole and imidazopyridine scaffolds in anticancer drug design .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the benzothiazole and imidazopyridine rings could enhance biological activity. For example, substituents that increase lipophilicity or introduce electron-withdrawing groups significantly improved potency against cancer cell lines. This finding suggests that further optimization of the chemical structure could lead to more effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including coupling of benzothiazole sulfanyl groups with imidazo[1,2-a]pyridine-phenylacetamide precursors. Key steps may include:
- Sonogashira or Suzuki coupling for aryl-aryl bond formation .
- Thiol-ene "click" chemistry for sulfanyl group attachment under controlled solvent systems (e.g., DMF or THF) and catalysts (e.g., CuI) .
- Purity optimization : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) are critical, with monitoring via TLC and HPLC .
- Validation : Structural confirmation via -/-NMR, IR (amide C=O stretch ~1650–1680 cm), and elemental analysis .
Q. How can researchers verify the structural integrity of this compound, particularly the connectivity of the benzothiazole and imidazopyridine moieties?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding at the acetamide group) .
- 2D NMR (COSY, NOESY, HMBC) : Correlate protons and carbons to confirm substituent positions on the benzothiazole and imidazopyridine rings .
- DFT calculations : Compare computed vs. experimental IR/NMR spectra to validate electronic environments .
Advanced Research Questions
Q. What strategies can address discrepancies in bioactivity data for this compound across different assay systems?
- Methodology :
- Assay standardization : Use positive controls (e.g., known kinase inhibitors for kinase assays) and replicate experiments under consistent conditions (pH, temperature) .
- Solubility optimization : Test DMSO/PBS co-solvents to mitigate aggregation artifacts .
- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and rule off-target effects .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., ATP-binding pockets in kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with benzothiazole sulfur) using MOE or Discovery Studio .
Q. What experimental designs are suitable for evaluating the compound’s metabolic stability and toxicity profile?
- Methodology :
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 to assess drug-drug interaction risks .
- In vivo toxicity : Conduct acute toxicity studies in rodent models (OECD 423 guidelines) with histopathology and serum biomarker analysis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in the compound’s inhibitory activity against related enzyme isoforms?
- Methodology :
- Enzyme source variability : Compare recombinant vs. tissue-extracted enzymes to identify isoform-specific biases .
- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
- Structural analogs : Synthesize derivatives with modified sulfanyl/acetamide groups to isolate structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
